molecular formula C7H8F2N2O2S B1435345 Ethyl 2-amino-4-(difluoromethyl)-1,3-thiazole-5-carboxylate CAS No. 1631960-98-9

Ethyl 2-amino-4-(difluoromethyl)-1,3-thiazole-5-carboxylate

Cat. No. B1435345
M. Wt: 222.21 g/mol
InChI Key: YBPZZUUATQBVIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-4-(difluoromethyl)-1,3-thiazole-5-carboxylate is a chemical compound with the molecular formula C7H8F2N2O3 . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8F2N2O3/c1-2-13-6(12)4-3(5(8)9)11-7(10)14-4/h5H,2H2,1H3,(H2,10,11) . This code provides a unique identifier for the compound and can be used to generate a 3D structure.


Physical And Chemical Properties Analysis

Ethyl 2-amino-4-(difluoromethyl)-1,3-thiazole-5-carboxylate is a powder with a molecular weight of 206.15 .

Scientific Research Applications

Thiazole Compounds in Medicinal Chemistry

Ethyl 2-amino-4-(difluoromethyl)-1,3-thiazole-5-carboxylate, as a thiazole derivative, plays a significant role in medicinal chemistry due to the versatile pharmacological activities of thiazole compounds. These activities range from anti-inflammatory and analgesic to antibacterial and antifungal effects. Thiazole derivatives are known for their potential in drug development, with many efficiently synthesized and extremely active against various diseases (Paudel et al., 2017).

Role in Thrombosis Treatment

In particular, thiazole compounds have been identified as effective in the prevention and treatment of thrombosis. For instance, Ethyl 3-[N-[4-[4-[amino[(ethoxycarbonyl)-imino] methyl]phenyl]-1,3-thiazol-2-yl]-N-[1-[(ethoxycarbonyl)methyl] piperid-4-yl] amino]propionate has been highlighted as a promising antiaggregating agent, acting as a non-peptide GpIIb-IIIa antagonist. This compound has shown significant inhibition of ADP-induced aggregation of platelets and strong in vivo activity, suggesting its potential as an orally active antithrombotic agent (Badorc et al., 1997).

Antileukemic Activity

Thiazole derivatives have also been investigated for their antileukemic properties. Ureidothiazole and ureidothiadiazole derivatives related to this chemical structure have been prepared and evaluated against leukemia P-388 tumor systems in mice, revealing that active compounds in this series often contain an "isothioureido" or an "isothiosemicarbazono" structural unit, indicating a potential pathway for developing antileukemic therapies (Zee-Cheng & Cheng, 1979).

Neuroprotective Effects

Thiazole compounds also demonstrate significant neuroprotective effects. ITH12246, a 1,8-naphthyridine with a structure closely related to thiazole derivatives, has been described to show promising neuroprotective profiles in in vitro models of Alzheimer's disease. This compound has shown abilities to counteract memory impairment, indicating its potential as a multifactorial neuroprotectant in treating neurodegenerative diseases (Lorrio et al., 2013).

Anti-Diabetic Properties

Additionally, certain thiazole derivatives have been identified as potential candidates for diabetes treatments. They have been shown to be highly active in reducing blood glucose levels and possessing antioxidant as well as anti-inflammatory activities. This indicates their significance in the development of future diabetes treatments (Paudel et al., 2017).

Safety And Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that the compound can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 2-amino-4-(difluoromethyl)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O2S/c1-2-13-6(12)4-3(5(8)9)11-7(10)14-4/h5H,2H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPZZUUATQBVIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-4-(difluoromethyl)-1,3-thiazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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